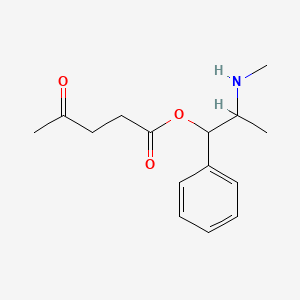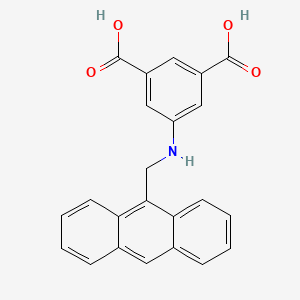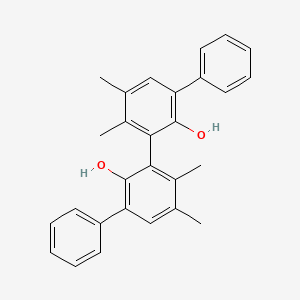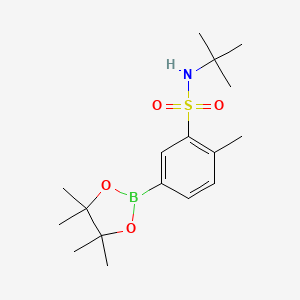
1-(Difluoromethoxy)-4-isopropylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Difluoromethoxy)-4-isopropylbenzene is an organic compound characterized by the presence of a difluoromethoxy group and an isopropyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Difluoromethoxy)-4-isopropylbenzene typically involves the introduction of the difluoromethoxy group to a benzene derivative. One common method is the reaction of 4-isopropylphenol with difluoromethyl ether in the presence of a base, such as potassium carbonate, under reflux conditions. This reaction results in the substitution of the hydroxyl group with the difluoromethoxy group, yielding the desired compound.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and minimal by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Difluoromethoxy)-4-isopropylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the difluoromethoxy group to a hydroxyl group or other reduced forms.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens (e.g., chlorine, bromine) for halogenation are employed.
Major Products Formed:
Oxidation: Quinones and other oxygenated derivatives.
Reduction: Hydroxylated compounds.
Substitution: Nitro, sulfonyl, and halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Difluoromethoxy)-4-isopropylbenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(Difluoromethoxy)-4-isopropylbenzene involves its interaction with molecular targets through its difluoromethoxy group. This group can participate in hydrogen bonding, dipole interactions, and other non-covalent interactions, influencing the compound’s biological activity and physicochemical properties. The pathways involved may include modulation of enzyme activity, receptor binding, and alteration of cellular processes.
Vergleich Mit ähnlichen Verbindungen
- 1-(Difluoromethoxy)-4-iodobenzene
- 1-(Difluoromethoxy)-4-methylbenzene
- 1-(Difluoromethoxy)-4-chlorobenzene
Comparison: 1-(Difluoromethoxy)-4-isopropylbenzene is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties compared to other similar compounds
Eigenschaften
Molekularformel |
C10H12F2O |
|---|---|
Molekulargewicht |
186.20 g/mol |
IUPAC-Name |
1-(difluoromethoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C10H12F2O/c1-7(2)8-3-5-9(6-4-8)13-10(11)12/h3-7,10H,1-2H3 |
InChI-Schlüssel |
URVNFGYEQREYNO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



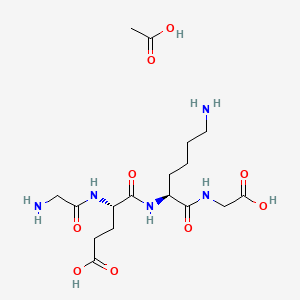
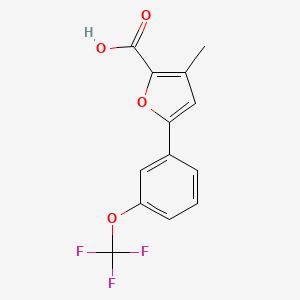
![5-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B14766841.png)
![N-methanehydrazonoyl-2-[2-(4-phenoxyphenyl)-6-phenylphenyl]acetamide](/img/structure/B14766842.png)
![5-Bromo-8-iodoimidazo[1,2-a]pyridine](/img/structure/B14766844.png)


